ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyrimidine ring, with an ethyl ester group at the 6-position and an amino group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of 5-amino-1,2,4-triazole with ethyl 2-cyanoacetate under basic conditions, followed by cyclization to form the triazolopyrimidine ring system . Another approach utilizes a multicomponent reaction involving aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using microwave-assisted reactions, which offer the advantages of shorter reaction times and higher yields . This method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, resulting in the formation of the desired product in good-to-excellent yields .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dihydro derivatives.
Reduction: Selective reduction of the triazolopyrimidine ring can yield dihydropyrido derivatives.
Substitution: The amino group at the 2-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . Reaction conditions typically involve mild temperatures and the use of solvents like dimethylformamide .
Major Products
Major products formed from these reactions include dihydro derivatives, substituted triazolopyrimidines, and various functionalized analogues .
Scientific Research Applications
Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with various molecular targets. For instance, it has been shown to inhibit tyrosyl DNA phosphodiesterase 2 (TDP2), which plays a role in DNA repair . Additionally, the compound can act as an inhibitor of lysine-specific histone demethylase 1 (LSD1/KDM1A), affecting gene expression and cellular proliferation .
Comparison with Similar Compounds
Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
1,2,4-Triazolo[1,5-a]pyrimidine: This compound shares the same core structure but lacks the ethyl ester group, resulting in different biological activities.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar applications in medicinal chemistry but with a different ring fusion pattern.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
2092429-75-7 |
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Molecular Formula |
C8H9N5O2 |
Molecular Weight |
207.2 |
Purity |
95 |
Origin of Product |
United States |
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